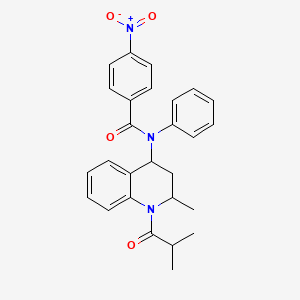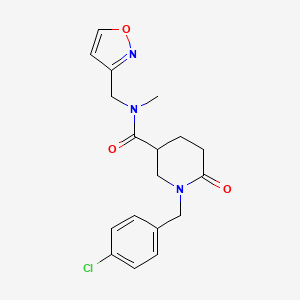
N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide, also known as BMB, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BMB has been studied for its ability to modulate various biological processes, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide is not fully understood, but it is believed to modulate various biological processes. N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide has also been shown to activate certain receptors, such as the peroxisome proliferator-activated receptor (PPAR), which is involved in regulating lipid metabolism.
Biochemical and Physiological Effects
N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide has several advantages for lab experiments. It is a well-studied compound with a known synthesis method, making it easy to obtain and work with. N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide has also been shown to have a low toxicity profile, making it safe for use in lab experiments. However, one limitation of N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide. One area of research is its potential as an anti-cancer agent. Further studies are needed to determine the optimal dosage and administration route for N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide in cancer treatment. Another area of research is its potential as a treatment for chronic pain and inflammation. Studies are needed to determine the efficacy of N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide in animal models of chronic pain and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide involves several steps, starting with the reaction between 4-bromo-3-methylbenzoic acid and thionyl chloride to obtain 4-bromo-3-methylbenzoyl chloride. This is then reacted with N-(4-morpholinylmethyl)aniline to obtain the final product, N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide. The synthesis method for N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide has been optimized to ensure high yield and purity.
Applications De Recherche Scientifique
N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide has been studied extensively for its potential therapeutic applications. One area of research is its use as an anti-cancer agent. Studies have shown that N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(4-bromo-3-methylphenyl)-4-(4-morpholinylmethyl)benzamide has also been studied for its anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.
Propriétés
IUPAC Name |
N-(4-bromo-3-methylphenyl)-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c1-14-12-17(6-7-18(14)20)21-19(23)16-4-2-15(3-5-16)13-22-8-10-24-11-9-22/h2-7,12H,8-11,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBLGZYPCNYGGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)CN3CCOCC3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-(4,4,5,8-tetramethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)benzoate](/img/structure/B5150813.png)
![6-(3-{1-[(1-ethyl-1H-imidazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)-N,N-dimethylnicotinamide](/img/structure/B5150819.png)
![N-(1-isopropyl-4-piperidinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5150832.png)
![4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol](/img/structure/B5150838.png)
![3-chloro-4-[(3-chloro-4-methoxyphenyl)amino]-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5150848.png)
![4-allyl-1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene](/img/structure/B5150857.png)
![1-(3,4-dihydroxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)thio]ethanone](/img/structure/B5150859.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-mesitylethanediamide](/img/structure/B5150865.png)

![4-bromo-N-{2-[5-({2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B5150880.png)

![6-ethyl-4-(4-morpholinyl)thieno[2,3-d]pyrimidine hydrochloride](/img/structure/B5150888.png)

![N-({[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5150916.png)